

The Discovery and History of 5-Methoxy-2-methylindole: A Technical Guide

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Compound of Interest		
Compound Name:	5-Methoxy-2-methylindole	
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Abstract

5-Methoxy-2-methylindole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, from medicinal chemistry to developmental biology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of **5-Methoxy-2-methylindole**. Detailed experimental protocols for its synthesis and characterization are presented, alongside a compilation of its quantitative physicochemical and biological data. Furthermore, this guide illustrates the key signaling pathways associated with its biological functions using detailed diagrams.

Introduction: Discovery and Historical Context

The history of **5-Methoxy-2-methylindole** is intrinsically linked to the development of indole chemistry, a cornerstone of heterocyclic chemistry. The indole nucleus is a prevalent structural motif in a vast array of biologically active compounds.[1] Early research in the 19th century focused on indole alkaloids extracted from natural sources, which led to the discovery of significant molecules like the antihypertensive agent reserpine from Rauwolfia serpentina and the plant growth hormone auxin (indole-3-acetic acid).[1]

The advent of synthetic methods for creating indole derivatives revolutionized the field. The most notable of these is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[1][2] This versatile and widely applied reaction remains a primary method for constructing the indole nucleus and is a key route for the synthesis of **5-Methoxy-2-methylindole**.[1][2] While the precise date of the first synthesis of **5-Methoxy-2-methylindole** is not readily available in the



reviewed literature, its preparation is a classic example of the Fischer indole synthesis, suggesting its existence was likely known not long after the discovery of the method itself.

In more recent history, **5-Methoxy-2-methylindole** has gained prominence for its diverse biological activities. It serves as a crucial building block in the synthesis of novel therapeutic agents and has been investigated for its potential antiviral, anti-inflammatory, and anticancer properties.[1][3] One of its notable biological effects is its ability to inhibit the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes.[1][3] Furthermore, it participates in the metabolic synthesis of arylacetic acid derivatives known for their anti-inflammatory effects.[1][3]

A particularly fascinating application of **5-Methoxy-2-methylindole** is in the field of developmental biology, specifically in marine research. It has been identified as a potent chemical trigger for strobilation, the process of asexual reproduction in scyphozoan jellyfish, where a sessile polyp metamorphoses into a pelagic ephyra (a juvenile medusa).[1][4][5] This discovery has provided a valuable tool for studying the molecular mechanisms of metamorphosis.

Physicochemical and Spectroscopic Data

The structural features of **5-Methoxy-2-methylindole**, specifically the methoxy group at the 5-position and the methyl group at the 2-position of the indole ring, confer unique chemical and physical properties.[3] A summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of **5-Methoxy-2-methylindole**



Property	Value	Reference
CAS Number	1076-74-0	[3][6]
Molecular Formula	C10H11NO	[6]
Molecular Weight	161.20 g/mol	[6]
Melting Point	85-88 °C	[7]
Appearance	White to light beige crystalline powder or crystals	[7]
Solubility	Soluble in methanol (very faint turbidity)	[8]

Table 2: Spectroscopic Data for **5-Methoxy-2-methylindole**

Spectroscopic Technique	Key Peaks/Shifts	Reference
¹H NMR (400 MHz, CDCl₃)	δ (ppm): 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 3.88 (s, 3H), 2.31 (d, J = 0.6 Hz, 3H)	[1][9]
¹³ C NMR (125 MHz, CDCl ₃)	δ (ppm): 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 55.34, 9.70	[9]
Infrared (IR) (KBr disc)	Conforms to standard spectrum	[7]
Mass Spectrometry (EI)	m/z: 161 (M+), 146, 118	[6]

Experimental Protocols



Synthesis of 5-Methoxy-2-methylindole via Fischer Indole Synthesis

This protocol describes a common method for the synthesis of **5-Methoxy-2-methylindole** from p-anisidine and hydroxyacetone.

Materials:

- p-Methoxyaniline (p-anisidine)
- Hydroxyacetone (acetol)
- Acetic acid
- Acetonitrile
- 50L glass reactor
- Stirring apparatus
- · Heating mantle
- Reduced pressure distillation apparatus
- Vacuum oven

Procedure:

- To a 50L glass reactor, add 4.2 kg of p-methoxyaniline, 2.9 kg of hydroxyacetone, and 25 kg
 of acetic acid in sequence at room temperature with stirring.[10]
- Ensure the mixture is well-mixed.[10]
- Heat the reaction solution to reflux and maintain the reflux for 8 hours.[10]
- After the reaction is complete, recover the acetic acid by distillation under reduced pressure.
 [10]



- Recrystallize the residue from acetonitrile.[10]
- Dry the resulting solid product in a vacuum oven to obtain 5.2 kg of an off-white solid powder.
 [10]

Expected Yield: 94%[10]

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized **5-Methoxy-2-methylindole**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent.[1][9]
- Infrared (IR) Spectroscopy: The IR spectrum is typically obtained using a KBr disc or as a nujol mull.[7]
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6]
- Melting Point Determination: The melting point is measured using a standard melting point apparatus.[7]
- Gas Chromatography (GC): Purity is often assessed by GC, with an expected purity of ≥99.0%.[7]

Biological Activities and Mechanisms of Action Induction of Strobilation in Jellyfish

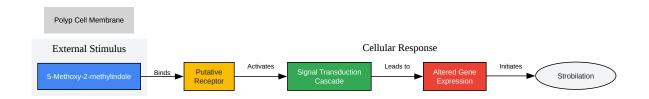
5-Methoxy-2-methylindole is a well-established inducer of metamorphosis (strobilation) in the polyps of scyphozoan jellyfish, such as Aurelia coerulea.[4][11] This effect is dose-dependent, with optimal concentrations leading to the production of healthy ephyrae.

Table 3: Effect of **5-Methoxy-2-methylindole** on Jellyfish Strobilation



Species	Concentration	Exposure Time	Outcome	Reference
Aurelia coerulea	0.7 - 1.25 μΜ	4 hours	Efficient induction of strobilation, similar to cooling method	[11]
Aurelia coerulea	2.5 μΜ	4 hours	Increased number of deformed ephyrae	[11]
Aurelia coerulea	2.5 - 5.0 μΜ	3 days	Lower survival of ephyrae	[11]
Carybdea sp.	5 μΜ	-	Effective induction of healthy metamorphosis	[12]

The precise signaling pathway by which **5-Methoxy-2-methylindole** induces strobilation is still under investigation, but it is thought to activate an endogenous pathway.[4]



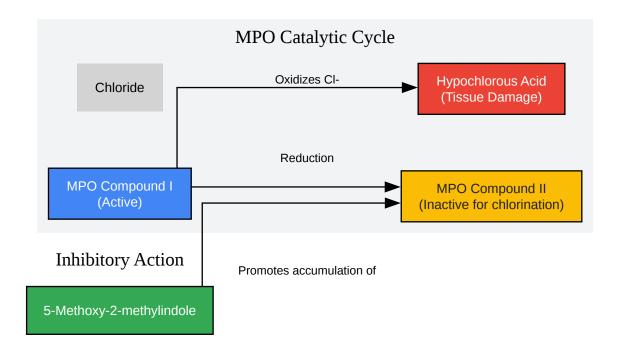
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Proposed signaling pathway for strobilation induction.

Inhibition of Myeloperoxidase (MPO)



5-Methoxy-2-methylindole has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO).[1][3] MPO is an enzyme released by neutrophils during inflammation that produces hypochlorous acid (HOCl), a potent oxidizing agent that can cause tissue damage.[13] The inhibition of MPO by indole derivatives is thought to occur through the accumulation of the MPO-II redox intermediate, which lacks chlorinating activity.[13] While a specific IC₅₀ value for **5-Methoxy-2-methylindole** is not readily available, related indole compounds have shown potent inhibition.



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Mechanism of MPO inhibition by **5-Methoxy-2-methylindole**.

Conclusion

5-Methoxy-2-methylindole, a derivative of the versatile indole scaffold, has a rich history rooted in the foundational principles of organic synthesis. Its journey from a classic synthetic target to a valuable tool in modern research underscores the enduring importance of indole chemistry. The compound's diverse biological activities, from inducing complex life cycle transitions in jellyfish to modulating inflammatory pathways in mammals, highlight its potential for further investigation and application in various scientific and therapeutic areas. This guide



provides a foundational resource for researchers, scientists, and drug development professionals interested in the multifaceted nature of **5-Methoxy-2-methylindole**.

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